Cas no 280-38-6 (2-Azabicyclo[2.2.2]octane)
![2-Azabicyclo[2.2.2]octane structure](https://ja.kuujia.com/scimg/cas/280-38-6x500.png)
2-Azabicyclo[2.2.2]octane structure
商品名:2-Azabicyclo[2.2.2]octane
2-Azabicyclo[2.2.2]octane 化学的及び物理的性質
名前と識別子
-
- 2-Azabicyclo[2.2.2]octane
- 3-azabicyclo[2.2.2]octane
- Isoquinuclidine
- acetic-phosphoricanhydride
- MFCD01664956
- 2-?Azabicyclo[2.2.2]?octane
- AKOS002678443
- DTXSID00182279
- CHEMBL1214433
- 2-azabicyclo[2. 2. 2]octane
- AKOS006350522
- P11101
- SCHEMBL20758936
- SB20155
- CS-0054718
- KPUSZZFAYGWAHZ-UHFFFAOYSA-N
- 2-AZABICYCLO(2.2.2)OCTANE
- Isochinuclidin
- 2-aza-bicyclo[2.2.2]octane
- SCHEMBL15192831
- SCHEMBL27542
- 5-20-04-00342 (Beilstein Handbook Reference)
- EN300-89472
- BRN 0103113
- SCHEMBL23982869
- 280-38-6
- InChI=1/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H
- AS-58429
- DB-355471
-
- MDL: MFCD01664956
- インチ: InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2
- InChIKey: KPUSZZFAYGWAHZ-UHFFFAOYSA-N
- ほほえんだ: C1CC2CCC1CN2
計算された属性
- せいみつぶんしりょう: 111.10500
- どういたいしつりょう: 111.104799
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 82.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 12
じっけんとくせい
- 密度みつど: 0.934
- ふってん: 168.9°Cat760mmHg
- フラッシュポイント: 47.5°C
- 屈折率: 1.478
- PSA: 12.03000
- LogP: 1.47720
2-Azabicyclo[2.2.2]octane セキュリティ情報
2-Azabicyclo[2.2.2]octane 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Azabicyclo[2.2.2]octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120050-01-100G |
2-azabicyclo[2.2.2]octane |
280-38-6 | 97% | 100g |
¥ 51,948.00 | 2021-07-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120050-01-50G |
2-azabicyclo[2.2.2]octane |
280-38-6 | 97% | 50g |
¥ 31,006.00 | 2021-07-22 | |
Enamine | EN300-89472-0.25g |
2-azabicyclo[2.2.2]octane |
280-38-6 | 0.25g |
$657.0 | 2023-09-01 | ||
Enamine | EN300-89472-1.0g |
2-azabicyclo[2.2.2]octane |
280-38-6 | 1.0g |
$714.0 | 2023-02-11 | ||
eNovation Chemicals LLC | D498087-5G |
2-azabicyclo[2.2.2]octane |
280-38-6 | 97% | 5g |
$1570 | 2024-07-21 | |
TRC | A768380-100mg |
2-Azabicyclo[2.2.2]octane |
280-38-6 | 100mg |
$ 250.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120050-01-1 G |
2-azabicyclo[2.2.2]octane |
280-38-6 | 97% | 1g |
¥ 1,702.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120050-1G |
2-azabicyclo[2.2.2]octane |
280-38-6 | 95% | 1g |
¥ 3,201.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120050-10G |
2-azabicyclo[2.2.2]octane |
280-38-6 | 95% | 10g |
¥ 16,005.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120050-01-100 G |
2-azabicyclo[2.2.2]octane |
280-38-6 | 97% | 100g |
¥ 51,948.00 | 2021-05-07 |
2-Azabicyclo[2.2.2]octane 関連文献
-
1. Participation of sulphonamide nitrogen in the rearrangement of the 2-azabicyclo[2.2.2]octane skeleton: an efficient synthesis of the 6-azabicyclo[3.2.1]octan-4-one systemAndrew B. Holmes,Paul R. Raithby,John Thompson,Andrew J. G. Baxter,John Dixon J. Chem. Soc. Chem. Commun. 1983 1490
-
2. Measurement of nitrogen inversion barriers and invertomer ratios in constrained azabicyclic systemsJohn R. Malpass,Neil J. Tweddle J. Chem. Soc. Perkin Trans. 2 1978 120
-
El?bieta Wojaczyńska,Jacek Wojaczyński,Karolina Kleniewska,Mateusz Dorsz,Tomasz K. Olszewski Org. Biomol. Chem. 2015 13 6116
-
4. Synthetic studies in the piperidine alkaloid field. Part 1. The 2-azabicyclo[2.2.2]octan-5-one approach to prosopineAndrew J. G. Baxter,Andrew B. Holmes J. Chem. Soc. Perkin Trans. 1 1977 2343
-
Masaaki Toda,Yoshimasa Hirata,Shosuke Yamamura J. Chem. Soc. D 1970 1597
-
6. Nucleophilic catalysis with rearrangement. The reactivity of pseudoaromatic compounds. Part VII. The 1-azabicyclo[2,2,2]octane-catalysed reaction of 2-iodocyclohepta-2,4,6-trien-1-one with piperidineGino Biggi,Francesco Del Cima,Francesco Pietra J. Chem. Soc. Perkin Trans. 2 1972 1424
-
Andriy V. Tymtsunik,Serhii O. Kokhan,Yevhen M. Ivon,Igor V. Komarov,Oleksandr O. Grygorenko RSC Adv. 2016 6 22737
-
8. Reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in 2 : 1 ratioConor N. O'Callaghan,T. Brian H. McMurry,Christine J. Cardin,Deborah J. Wilcock J. Chem. Soc. Perkin Trans. 1 1993 2479
-
9. Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one and bicyclo[2.2.2]octanone derivativesFrank Carnovale,Tiang-Hong Gan,J. Barrie Peel,Andrew B. Holmes J. Chem. Soc. Perkin Trans. 2 1981 991
-
10. Formal dyotropic rearrangements of N-chloroamines catalysed by aluminaJ. W. Davies,J. R. Malpass,M. P. Walker J. Chem. Soc. Chem. Commun. 1985 686
280-38-6 (2-Azabicyclo[2.2.2]octane) 関連製品
- 2051-28-7(1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline)
- 6287-19-0(2,4-Dimethylpiperidine)
- 6621-47-2(2-(2,2-dicyclohexylethyl)piperidine)
- 912771-29-0(2-(piperidin-3-yl)azepane)
- 109667-09-6(Cyclohexanamine,4-methyl-N-(4-methylcyclohexyl)-)
- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)
- 1385775-64-3((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid)
- 1189891-05-1(1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))
- 1261875-65-3(4,3'-Bis(trifluoromethyl)biphenyl-3-carbonitrile)
- 2649011-48-1(5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:280-38-6)2-Azabicyclo[2.2.2]octane

清らかである:99%
はかる:1g
価格 ($):375.0